molecular formula C23H19Cl2N7O2 B609653 NS5818 CAS No. 674299-39-9

NS5818

Cat. No.: B609653
CAS No.: 674299-39-9
M. Wt: 496.35
InChI Key: FQIPXFVYNAMLDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

NS5818 is a potent and selective inhibitor of chloride channels, specifically identified for its role in research concerning bone resorption . Scientific studies have demonstrated that this compound acts by attenuating the acidification process essential for osteoclastic activity . It dose-dependently inhibits acidification of the osteoclastic resorption compartment, leading to a significant reduction in bone resorption, making it a valuable tool for studying bone remodeling pathways and related diseases . The compound is a close, more potent analog of the previously described chloride channel blocker NS3736 . Research using this compound has helped elucidate the critical role of chloride channels in maintaining the electroneutrality of the resorption lacuna, a process coupled with V-ATPase-mediated proton pumping . By impairing acidification, this compound provides a mechanism to uncouple bone resorption from bone formation, offering insights into potential therapeutic strategies for conditions like osteopetrosis . This product is intended for research purposes only.

Properties

CAS No.

674299-39-9

Molecular Formula

C23H19Cl2N7O2

Molecular Weight

496.35

IUPAC Name

4-[4-[(3,5-dichlorophenyl)carbamoylamino]-2-(2H-tetrazol-5-yl)phenyl]-N,N-dimethylbenzamide

InChI

InChI=1S/C23H19Cl2N7O2/c1-32(2)22(33)14-5-3-13(4-6-14)19-8-7-17(12-20(19)21-28-30-31-29-21)26-23(34)27-18-10-15(24)9-16(25)11-18/h3-12H,1-2H3,(H2,26,27,34)(H,28,29,30,31)

InChI Key

FQIPXFVYNAMLDB-UHFFFAOYSA-N

SMILES

O=C(N(C)C)C1=CC=C(C2=CC=C(NC(NC3=CC(Cl)=CC(Cl)=C3)=O)C=C2C4=NNN=N4)C=C1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

NS5818;  NS 5818;  NS-5818.

Origin of Product

United States

Molecular and Cellular Mechanisms of Ns5818 Action

Specificity and Potency as a Chloride Channel Inhibitor

NS5818 functions as an inhibitor of chloride channels, with a notable focus on ClC-7. This inhibition impacts various cellular processes where ClC-7 plays a critical role.

Direct Inhibition of Chloride Channel 7 (ClC-7)

This compound has been shown to directly inhibit ClC-7. Studies utilizing solid-supported membrane-based electrophysiology in Chinese hamster ovary (CHO) cells expressing rat ClC-7 demonstrated that this compound inhibits the currents with relatively high affinity at micromolar concentrations. mdpi.comresearchgate.netnih.govnih.gov This electrophysiological assay has been proposed as a method for screening potential ClC-7 inhibitors. researchgate.netnih.govresearchgate.net this compound inhibited bone resorption in vitro with an IC50 value of 5 µmol/L. nih.gov

Comparative Analysis of Inhibitory Efficacy Against Other Chloride Channels

While this compound is recognized for its inhibitory effect on ClC-7, research also includes comparisons of its efficacy against other chloride channels or transporters. Electrophysiological studies testing various putative chloride channel inhibitors, including this compound, have shown that this compound inhibited ClC-7 currents with relatively high affinity. mdpi.comnih.gov The inhibitory profile of this compound, alongside other compounds like DIDS and NPPB, has been compared to that of ClC-3 and other chloride channels and transporters to support the assignment of observed currents to ClC-7. nih.gov For instance, ClC-3 is blocked by phloretin (B1677691) and tamoxifen, which was not observed in experiments with ClC-7, suggesting a degree of specificity or differential potency of inhibitors like this compound compared to inhibitors of other ClC subtypes. nih.gov The IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY lists this compound with a pIC50 of 4.3 for ClC-7, alongside DIDS (pIC50 4.4) and NPPB (pIC50 3.8). nih.gov

Structure-Activity Relationships in ClC-7 Binding (Referenced in patent WO 0024707 as an analog of NS3736)

This compound is described as a close analog of NS3736, with this compound being reported as a more potent inhibitor. nih.govcapes.gov.br Both compounds were synthesized at Neurosearch A/S and are referenced in patent WO 0024707. nih.govnih.govcapes.gov.br NS3736, like this compound, has been shown to block osteoclastic acidification and resorption in vitro, albeit with a lower potency (IC50 of 30 µM for NS3736 compared to 5 µM for this compound in bone resorption assays). nih.govnih.gov The structural differences between this compound (N-(3,5-dichloro-phenyl)-N′-{2-(1H-tetrazol-5-yl)-biphenyl-4-yl-4′-carboxylic acid dimethylamide} urea) and NS3736 (1-[4-bromo-2-(1H-tetrazol-5-yl)-phenyl]-3-(4-chloro-3-trifluoromethyl-phenyl)-urea) likely contribute to their differing potencies and provide insights into the structure-activity relationships for inhibiting ClC-7. nih.govnih.govcapes.gov.br

Functional Consequences of ClC-7 Inhibition on Cellular Processes

The inhibition of ClC-7 by compounds like this compound leads to significant disruptions in cellular functions that rely on proper chloride transport and the maintenance of acidic environments within organelles.

Disruption of Cl-/H+ Exchange and Lysosomal Ion Homeostasis

ClC-7 functions as a Cl-/H+ antiporter, mediating the exchange of chloride ions for protons across lysosomal and late endosomal membranes. mdpi.comnih.govnih.govplos.orgnih.gov This exchange is crucial for dissipating the positive membrane potential generated by the vacuolar H+-ATPase (V-ATPase), which pumps protons into the lysosomal lumen to maintain its acidic pH. plos.orgencyclopedia.pubelifesciences.org By inhibiting ClC-7, this compound disrupts this essential Cl-/H+ exchange, impairing the ability of lysosomes to accumulate sufficient chloride and consequently affecting lysosomal ion homeostasis. mdpi.complos.orgencyclopedia.pub While the loss of ClC-7 may not always abolish lysosomal acidification, it significantly impacts chloride accumulation within these organelles. plos.org

Impairment of Organelle and Resorption Compartment Acidification

Proper acidification of intracellular organelles, particularly lysosomes and the osteoclastic resorption lacunae, is vital for their function. nih.govnih.govplos.orgelifesciences.orgresearchgate.net The V-ATPase is responsible for pumping protons into these compartments, but the accompanying influx of chloride through channels like ClC-7 is necessary to neutralize the accumulating positive charge and allow continued proton pumping, thereby enabling efficient acidification. plos.orgencyclopedia.pubresearchgate.net Inhibition of ClC-7 by this compound impairs this counterion pathway, leading to reduced acidification of these compartments. nih.govnih.govresearchgate.net In osteoclasts, this impaired acidification of the resorption lacuna directly inhibits bone resorption, a process that relies on the acidic environment to dissolve the mineral matrix of bone. nih.govnih.govresearchgate.netacs.org Studies using this compound have demonstrated a dose-dependent inhibition of osteoclastic acidification and bone resorption. nih.gov This impairment of acidification in osteoclasts is a key functional consequence of this compound's action. nih.govnih.govresearchgate.net

Data Table: Inhibition of Bone Resorption by this compound and Bafilomycin A1

CompoundIC50 for Bone Resorption (in vitro)Reference
This compound5 µmol/L nih.gov
Bafilomycin A15 nmol/L nih.gov
NS369625 µmol/L nih.gov

Note: Bafilomycin A1 is a V-ATPase inhibitor, included for comparison of potency in inhibiting bone resorption.

Data Table: Inhibition of ClC-7 Currents by Inhibitors

CompoundIC50 (µM) (Rat ClC-7 in CHO cells)pIC50 (Human ClC-7)Reference
This compoundNot explicitly stated as IC50, but inhibited at micromolar concentrations4.3 mdpi.comresearchgate.netnih.govnih.govnih.gov
DIDS39 ± 3.8 µM4.4 nih.govnih.gov
NPPB156 ± 7.8 µM3.8 nih.govnih.gov

Note: IC50 values for rat ClC-7 are from electrophysiological measurements in CHO cells. pIC50 values for human ClC-7 are from the IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY.

Influence on Cellular Membrane Potential Dynamics Associated with Chloride Transport

Cellular membrane potential is a critical determinant of cellular function, maintained by the selective permeability of the membrane to various ions, including chloride, and the activity of ion pumps and transporters. The movement of chloride ions across the cell membrane, driven by electrochemical gradients, plays a significant role in shaping and modulating membrane potential dynamics uobasrah.edu.iqlongdom.orgpressbooks.pubmit.edued.ac.uk. Influx of negatively charged chloride ions typically leads to hyperpolarization or prevents depolarization, while efflux can contribute to depolarization, depending on the specific cell type and the prevailing electrochemical gradient for chloride uobasrah.edu.iqlongdom.orgpressbooks.pub.

This compound has been identified as a compound that influences cellular membrane potential dynamics primarily through its action as a chloride channel inhibitor nih.govnih.govnih.govgenecards.org. Research indicates that this compound particularly targets and inhibits the ClC-7 chloride/proton antiporter nih.govmdpi.complos.orgnih.govresearchgate.net. ClC-7 is predominantly located in the membranes of intracellular organelles, such as lysosomes and late endosomes, and also in the ruffled membrane of osteoclasts plos.orgresearchgate.net. This transporter facilitates the exchange of chloride ions for protons, a process crucial for maintaining the acidic environment of these organelles and influencing chloride accumulation within them genecards.orgmdpi.complos.orgnih.govresearchgate.net.

Furthermore, in specialized cells like osteoclasts, the ruffled membrane is a dynamic structure where proton pumps (V-ATPases) secrete protons to acidify the resorption lacuna, a process essential for bone degradation nih.govresearchgate.net. ClC-7 in the ruffled membrane is thought to provide a parallel chloride conductance that dissipates the electrical potential generated by proton pumping, thereby allowing sustained proton secretion and acidification researchgate.net. Inhibition of ClC-7 by this compound in osteoclasts has been shown to inhibit both acidification and bone resorption, highlighting the functional link between ClC-7 activity, ion transport, and cellular function nih.govnih.gov.

Electrophysiological studies, including techniques like solid-supported membrane (SSM)-based electrophysiology, have been instrumental in characterizing the activity of ClC-7 and the effects of inhibitors like this compound nih.govmdpi.complos.orgnih.govresearchgate.netresearchgate.net. These studies have demonstrated that this compound inhibits ClC-7-mediated currents at micromolar concentrations nih.govplos.orgresearchgate.net. The inhibition of chloride transport by this compound in osteoclasts has been quantified in terms of its effect on bone resorption. For instance, this compound inhibited bone resorption with an IC50 value of 5 μmol/L nih.gov. This functional outcome is a direct consequence of the disruption of the ionic environment necessary for osteoclast activity, mediated by the inhibition of chloride transport via ClC-7, and underscores the influence of this compound on cellular processes dependent on this transporter's function.

Detailed research findings on the inhibitory effects of this compound on bone resorption, which is linked to its impact on ClC-7 and subsequent effects on the electrochemical gradient in the resorption lacuna, are summarized in the table below:

Biological and Physiological Impact of Ns5818 in Research Models

Effects on Osteoclast Function and Bone Resorption Pathophysiology

Research indicates that NS5818 significantly influences key aspects of osteoclast activity, particularly those related to bone resorption.

Attenuation of Osteoclastic Acidification

Osteoclasts resorb bone by creating a specialized acidic compartment between the cell and the bone surface, known as the resorption lacuna. wikipedia.orgresearchgate.net This acidification is crucial for dissolving the inorganic mineral phase of bone. wikipedia.orgresearchgate.netacs.org Studies have shown that this compound dose-dependently inhibits the acidification of this osteoclastic resorption compartment in vitro. nih.govnih.govmedchemexpress.comacs.org This inhibition of acidification is a primary mechanism by which this compound affects osteoclast function. nih.govnih.govplos.org

Modulation of Bone Resorptive Capacity (Volume and Area of Resorption)

The ability of osteoclasts to resorb bone can be quantified by measuring the volume and area of resorption pits created on bone surfaces. Research demonstrates that this compound is a potent inhibitor of bone resorption. In vitro studies using mature human osteoclasts cultured on bovine cortical bone slices showed that this compound dose-dependently inhibited bone resorption. nih.govnih.govmedchemexpress.comacs.org At a concentration of 50 µM, this compound inhibited acidification and bone resorption with an IC50 value of 5µM for bone resorption. medchemexpress.com Furthermore, the chloride channel inhibitor this compound completely blocked the resorption of bone by both control osteoclasts and osteoclasts from patients with autosomal dominant osteopetrosis type II (ADOII) in vitro. nih.gov

Data on the effect of this compound on bone resorption:

CompoundConcentrationEffect on AcidificationEffect on Bone ResorptionIC50 (Bone Resorption)
This compoundDose-dependentInhibited nih.govnih.govmedchemexpress.comacs.orgInhibited nih.govnih.govmedchemexpress.comacs.org5 µM medchemexpress.com
This compound30 µmol/LNot specified in this contextCompletely blocked nih.govNot applicable

Impact on Osteoclast Survival and Population Dynamics

Inhibition of osteoclastic acidification has been linked to increased osteoclast survival. Studies investigating the role of acidification in human osteoclastic lifespan in vitro using inhibitors, including this compound, found that inhibition of bone resorption by inhibition of acidification augmented osteoclast survival. nih.govnih.govacs.orgresearchgate.netresearchgate.net This led to a significant increase in the number of osteoclasts, ranging from a 150% to 300% increase compared to controls. nih.govnih.govacs.orgresearchgate.netresearchgate.netscispace.com This suggests that while this compound inhibits the resorptive function of osteoclasts, it may also contribute to an increased population of non-resorbing osteoclasts. nih.govnih.gov

Investigation of Bone Remodeling Uncoupling

Bone remodeling is a continuous process involving a balance between bone resorption by osteoclasts and bone formation by osteoblasts. researchgate.netdovepress.comclevelandclinic.org Uncoupling occurs when this balance is disturbed. nih.gov

Differential Effects on Bone Resorption Versus Bone Formation

Research suggests that interfering with osteoclastic acidification can lead to an uncoupling of bone remodeling. nih.govnih.gov Studies using inhibitors of acidification, including this compound, have shown greatly reduced bone resorption while bone formation is maintained or remains unaffected. nih.govnih.govresearchgate.net This phenomenon was observed in vitro with this compound nih.govnih.gov and supported by in vivo studies using NS3696, a close analog of this compound. nih.govnih.govacs.org In a rat ovariectomy model, NS3696 treatment resulted in a decrease in bone resorption with no observed effect on bone formation, evaluated by osteocalcin (B1147995) levels. nih.govnih.govacs.org This uncoupling, where resorption is inhibited but formation continues, is hypothesized to be linked to the increased number of non-resorbing osteoclasts that are present when acidification is attenuated. nih.govnih.gov These non-resorbing osteoclasts may play a role in signaling or coupling to normal bone formation. nih.govnih.govresearchgate.net

Compound (or analog)Model SystemEffect on Bone ResorptionEffect on Bone FormationUncoupling Observed?
This compoundHuman osteoclasts in vitroInhibited nih.govnih.govmedchemexpress.comacs.orgnih.govNot directly assessed in these studiesSuggested by mechanism nih.govnih.gov
NS3696 (analog)Rat ovariectomy model in vivoDecreased nih.govnih.govacs.orgUnaffected nih.govnih.govacs.orgYes nih.govnih.govacs.org

Elucidation of Regulatory Feedback Mechanisms in Bone Metabolism

Bone metabolism is a tightly regulated process involving a balance between bone formation by osteoblasts and bone resorption by osteoclasts. Osteoclasts are specialized multinucleated cells responsible for breaking down bone tissue. A key step in this process is the acidification of the resorption lacuna, the extracellular space between the osteoclast and the bone surface. This acidic environment, generated by the vacuolar H+-ATPase (V-ATPase), is essential for dissolving the mineral component of bone. The efficient function of the V-ATPase requires charge compensation, which is significantly provided by chloride transport across the osteoclast ruffled border membrane. guidetoimmunopharmacology.org

ClC-7 is a chloride/proton antiporter highly expressed in the ruffled border membrane of osteoclasts, where it works in coordination with the V-ATPase to facilitate the necessary acidification for bone resorption. guidetoimmunopharmacology.org Genetic studies in mice and humans have underscored the critical role of ClC-7 in bone homeostasis; defects or absence of functional ClC-7 lead to osteopetrosis, a condition characterized by increased bone density due to impaired osteoclast activity and defective bone resorption. guidetoimmunopharmacology.org

Research employing this compound, an inhibitor of ClC-7, has provided further evidence for the involvement of ClC-7 in osteoclastic bone resorption. In vitro studies have demonstrated that this compound dose-dependently inhibits the acidification of the osteoclastic resorption compartment and subsequently reduces bone resorption. This inhibitory effect highlights the dependence of osteoclast function on adequate chloride transport mediated by ClC-7 for maintaining the acidic environment required for dissolving bone matrix.

Data illustrating the inhibitory effect of this compound on osteoclastic activity can be summarized as follows:

CompoundTargetEffect on Osteoclastic Resorption Compartment AcidificationEffect on Bone Resorption
This compoundClC-7Inhibitory (dose-dependent)Inhibitory (dose-dependent)
BafilomycinV-ATPaseInhibitory (dose-dependent)Inhibitory (dose-dependent)

These findings support the understanding that inhibiting chloride transport via ClC-7 with compounds like this compound disrupts the regulatory feedback loop involving V-ATPase activity and charge compensation, thereby impairing osteoclast function and bone resorption.

Insights into General Lysosomal and Endosomal Physiology

Beyond its specific role in osteoclasts, ClC-7 is a ubiquitously expressed transporter found in the membranes of late endosomes and lysosomes in various mammalian tissues. guidetoimmunopharmacology.org The function of these organelles is heavily reliant on the maintenance of an acidic luminal pH, which is primarily achieved by the V-ATPase pumping protons into the lumen.

Role of Chloride Transport in Vesicular Trafficking

The acidification of endosomes and lysosomes, crucial for their diverse functions including protein degradation, signaling, and trafficking, requires charge compensation to counteract the positive charge accumulation from proton pumping by the V-ATPase. Chloride ions are considered key counterions that move across the vesicular membrane to electrically shunt the proton current, thereby facilitating efficient acidification. ClC-7, as a chloride/proton antiporter located on these membranes, plays a significant role in this process by mediating chloride transport.

Studies investigating vesicular trafficking have indicated that perturbing chloride transport can impact various steps in the endocytic and secretory pathways. While the exact mechanisms by which chloride influences all aspects of vesicular trafficking are still being elucidated, its role in enabling proper luminal acidification is a critical factor affecting the function and movement of vesicles within the cell.

Research findings related to ClC-7 and chloride transport in vesicular trafficking include:

ClC-7 functions as a Cl-/H+ antiporter in endosomal/lysosomal membranes.

Chloride transport is important for charge compensation during V-ATPase-driven acidification of vesicles.

Perturbation of chloride transport can affect membrane trafficking steps.

Implications for Lysosomal Function in Cellular Contexts Beyond Bone

The importance of functional ClC-7 and proper lysosomal acidification extends to various cellular processes beyond bone remodeling. As a ubiquitous transporter, ClC-7 contributes to lysosomal function in diverse cell types. Lysosomes are involved in the degradation of macromolecules, the recycling of cellular components, and play roles in processes such as antigen presentation and autophagy.

Dysfunction of lysosomal acidification due to impaired ClC-7 activity or trafficking can have broad cellular consequences. For instance, research has shown that incomplete lysosomal acidification in microglia, the resident immune cells of the central nervous system, can impair the degradation of fibrillar amyloid-beta peptide, a key component of the plaques found in Alzheimer's disease. This suggests a role for ClC-7-mediated lysosomal acidification in the cellular mechanisms involved in clearing protein aggregates.

Furthermore, studies on a specific mutation in ClC-7 (G215R in humans, analogous to G213R in rats) associated with autosomal dominant osteopetrosis type II have revealed that while the transporter itself may be functional, a trafficking defect prevents its correct delivery to the lysosomal membrane. This mislocalization leads to impaired lysosomal function, highlighting the importance of proper protein targeting for maintaining organelle physiology.

The impact of ClC-7 and lysosomal function in cellular contexts beyond bone underscores the broader implications of compounds like this compound that modulate ClC-7 activity. By inhibiting ClC-7, this compound serves as a tool to investigate the diverse roles of lysosomal acidification and chloride transport in various cellular processes and in different cell types.

Research Methodologies and Experimental Models Utilizing Ns5818

In Vitro Cellular and Biochemical Assay Systems for Mechanistic Elucidation

In vitro systems provide controlled environments to study the direct effects of compounds like NS5818 on specific cell types and biochemical pathways. A variety of these systems have been employed to dissect the intricate roles of chloride channels in cellular function.

Primary Human and Murine Osteoclast Culture Systems

Primary osteoclast cultures, derived from human or murine sources, are fundamental models for studying osteoclast differentiation, function, and bone resorption. These systems allow researchers to investigate the direct impact of this compound on authentic bone-resorbing cells. Studies using mature human osteoclasts cultured on bovine cortical bone slices have shown that this compound dose-dependently inhibits both the acidification of the osteoclastic resorption compartment and bone resorption itself. nih.gov Mature osteoclasts from patients with autosomal dominant osteopetrosis type II (ADOII), characterized by a mutation in ClC-7, have also been utilized to study the effects of this compound, demonstrating that the residual bone resorption in these cells is sensitive to chloride channel inhibition by this compound. nih.gov

Immortalized Cell Lines for ClC-7 Expression Studies (e.g., CHO cells)

Immortalized cell lines, such as Chinese Hamster Ovary (CHO) cells, are often used as expression systems to study the function of specific ion channels like ClC-7 in isolation or in a more controlled genetic background compared to primary cells. While the provided search results primarily highlight the use of CHO cells for studying the function and localization of mutated ClC-7 researchgate.net, they also indicate that electrophysiological assays in CHO cells have been used to validate this compound as an inhibitor of ClC-7 at micromolar concentrations. researchgate.net

Functional Assays for Acidification (e.g., Acridine (B1665455) Orange Staining)

Assays measuring cellular acidification are critical for understanding the role of ion channels and pumps in creating acidic environments necessary for processes like bone resorption. Acridine orange staining is a common technique used to visualize and quantify acidification in acidic vesicles and the osteoclastic resorption lacunae. nih.govnih.govresearchgate.net Research utilizing acridine orange staining has demonstrated that this compound inhibits the acidification of the osteoclastic resorption compartment in a dose-dependent manner. nih.gov This inhibition of acidification by this compound in osteoclasts has been shown to mimic the phenotype observed in osteoclasts with impaired acidification due to genetic defects in ClC-7. nih.govnih.gov

Quantitative Assessment of Bone Resorption (e.g., Crosslaps CTX ELISA, Pit Formation Stereology)

Quantitative assessment of bone resorption is essential for evaluating the efficacy of inhibitors like this compound. Methods such as measuring the release of C-terminal telopeptide fragments of type I collagen (CTX) using ELISA (e.g., Crosslaps ELISA) and analyzing the area or volume of resorption pits on bone surfaces (e.g., by stereology or staining) are widely used. nih.govnih.govidsplc.comcosmobiousa.com Studies have consistently shown that this compound inhibits bone resorption in osteoclast cultures, as measured by both Crosslaps CTX ELISA and pit formation assays. nih.govnih.gov The inhibition by this compound has been reported to be dose-dependent, with an IC50 value of 5 µM for bone resorption in human osteoclasts. medchemexpress.cn

Here is a representative data point on this compound's effect on bone resorption:

CompoundConcentrationBone Resorption Inhibition (Human Osteoclasts)Assay MethodCitation
This compound5 µMIC50Crosslaps CTX ELISA medchemexpress.cn
This compound50 µMSignificant inhibitionCrosslaps CTX ELISA nih.gov
This compound30 µMComplete blockCrosslaps CTX ELISA, Pit area nih.gov

Cell Viability and Proliferation Assays (e.g., Alamar Blue, Multinuclear Cell Counting)

Assessing cell viability and proliferation is important to distinguish between direct inhibitory effects on function and potential cytotoxicity. Assays like Alamar Blue, which measures metabolic activity as an indicator of viable cell number, and multinuclear cell counting, used to quantify differentiated osteoclasts, are employed for this purpose. nih.govbio-rad-antibodies.comthermofisher.combmglabtech.comthermofisher.comnih.gov Research indicates that inhibition of bone resorption by inhibiting acidification with compounds like this compound can augment osteoclast survival, leading to an increase in osteoclast numbers compared to controls. nih.gov Alamar Blue assays have been used to quantify cell number in the presence of this compound, and these measurements have been correlated with the number of multinuclear osteoclasts. nih.gov

Electrophysiological Characterization of Ion Channel Activity

Electrophysiological techniques are crucial for understanding the functional properties of ion channels and transporters. This compound has been characterized using these methods, with a focus on its inhibitory effects on ClC-7.

Solid-Supported Membrane (SSM)-Based Electrophysiology for ClC-7 Activity

Solid-supported membrane (SSM)-based electrophysiology is a sensitive technique particularly suited for studying electrogenic membrane proteins, including transporters located in intracellular membranes like ClC-7. researchgate.netresearchgate.net Unlike conventional electrophysiology methods such as patch clamp, which are challenging for intracellular organelles, SSM-based electrophysiology allows for the measurement of transport activity using membrane preparations adsorbed onto a sensor surface. researchgate.netresearchgate.netnih.govplos.org This technique measures transient currents generated by the charge translocation of ions. researchgate.net

SSM-based electrophysiology has been utilized for the functional characterization of rat ClC-7 expressed in CHO cells. researchgate.netresearchgate.netnih.gov This model system has been used to investigate the functionality of both wild-type ClC-7 and variants, such as the G213R mutation (analogous to the human G215R mutation associated with autosomal dominant osteopetrosis type II). researchgate.netresearchgate.netnih.govnih.gov The robust nature of this assay has led to its proposal for rapid screening of potential ClC-7 inhibitors. researchgate.netnih.govresearchgate.netresearchgate.net

Analysis of Chloride Currents and Voltage Dependence

Studies employing SSM-based electrophysiology have characterized the transport activity of ClC-7. The measured currents exhibit characteristics consistent with ClC-7 function, confirming its role as a Cl-/H+ antiporter. researchgate.netnih.govplos.org Key features observed include a strong pH dependence with increased activity at acidic pH and ion selectivity following the sequence Cl- > Br- > I-. nih.govplos.org

This compound has been shown to inhibit ClC-7 activity when assessed using SSM-based electrophysiology. It inhibits ClC-7 at micromolar concentrations. researchgate.netnih.govplos.orgresearchgate.netresearchgate.net This inhibitory effect contributes to the understanding of how this compound modulates the function of this specific chloride/proton antiporter.

Ex Vivo Tissue Explant Models

Ex vivo tissue explant models provide a valuable platform for studying biological processes in a more physiological context compared to two-dimensional cell cultures, while offering better control than in vivo models. nih.gov These models preserve important cell-cell and cell-matrix interactions. nih.gov

Bone Organ Culture Systems

Bone organ culture systems are a type of ex vivo model frequently used in bone research to investigate bone development, metabolism, and the effects of various factors on bone cells, including osteoclasts and osteoblasts. nih.gov These systems can involve culturing bone explants such as calvaria, metatarsals, or femoral heads from animals. nih.govscispace.com

Measurement of Resorptive Activity in Ex Vivo Preparations

In ex vivo bone organ culture systems, the resorptive activity of osteoclasts can be measured to assess the rate of bone breakdown. This is often evaluated by quantifying the release of bone matrix components into the culture medium or by directly visualizing and measuring the area of resorption pits formed on bone slices. acs.orgresearchgate.netresearchgate.netresearchgate.net

This compound has been investigated in ex vivo settings to assess its impact on osteoclast-mediated bone resorption. Studies have shown that this compound dose-dependently inhibits the acidification of the osteoclastic resorption compartment and subsequently inhibits bone resorption in vitro. acs.orgresearchgate.netresearchgate.netresearchgate.net Inhibition of acidification by this compound has also been observed to augment osteoclast survival. acs.orgresearchgate.netresearchgate.netresearchgate.net

Preclinical Animal Models Employing Analogous Compounds (e.g., NS3696)

While direct information on this compound in extensive preclinical in vivo animal models within the search results is limited, studies have utilized analogous compounds, such as NS3696, to investigate similar mechanisms, particularly concerning bone resorption. NS3696 is described as a close analog of this compound. researchgate.netcnr.it

One study investigated the effect of inhibiting osteoclastic acidification in vivo using NS3696 in a rat ovariectomy model, which is a common model for studying osteoporosis and increased bone resorption. acs.orgresearchgate.netresearchgate.netresearchgate.net Oral administration of NS3696 at a dose of 50 mg/kg twice daily for 6 weeks resulted in a significant decrease in bone resorption, as indicated by a 60% decrease in deoxypyridinoline (B1589748) (DPYR), a marker of bone resorption. acs.orgresearchgate.netresearchgate.net This preclinical application of NS3696 provides insights into the potential in vivo effects of compounds targeting osteoclastic acidification, analogous to the mechanism influenced by this compound.

Summary of Electrophysiological Findings with this compound

TechniqueTargetObserved Effect of this compoundConcentration RangeReference
SSM-based ElectrophysiologyClC-7InhibitionMicromolar researchgate.netnih.govplos.orgresearchgate.netresearchgate.net

Summary of Ex Vivo and Preclinical Findings

Model SystemCompound UsedKey FindingReference
In vitro Osteoclast CultureThis compoundDose-dependent inhibition of resorption compartment acidification and bone resorption acs.orgresearchgate.netresearchgate.netresearchgate.net
In vitro Osteoclast CultureThis compoundAugmented osteoclast survival upon inhibition of acidification acs.orgresearchgate.netresearchgate.netresearchgate.net
Rat Ovariectomy Model (In vivo)NS3696Decreased bone resorption (60% decrease in DPYR) acs.orgresearchgate.netresearchgate.net

This compound is a chemical compound investigated in research settings, primarily for its inhibitory effects on chloride channels, particularly ClC-7. This compound has been utilized in various experimental models to explore its potential implications in bone metabolism disorders such as osteoporosis and osteopetrosis, which are linked to osteoclast function and ClC-7 activity.

Ovariectomy-Induced Osteoporosis Models in Rodents (e.g., rat)

Ovariectomy (OVX) in rodents, particularly rats, is a widely accepted and reliable animal model used to study postmenopausal osteoporosis. This model mimics the bone loss that occurs in postmenopausal women due to estrogen deficiency, leading to a disruption in the balance between bone formation and resorption, with increased osteoclast activity playing a significant role. scielo.br this compound has been studied for its effects on osteoclast function, which is directly relevant to the bone resorption processes affected in OVX-induced osteoporosis.

In vitro studies have demonstrated that this compound functions as a potent chloride channel inhibitor. medchemexpress.com Research indicates that this compound dose-dependently inhibits the acidification of the osteoclastic resorption compartment and subsequently inhibits bone resorption. nih.gov The acidification of the resorption lacuna is crucial for dissolving the mineralized bone matrix, a process mediated by the vacuolar H+-ATPase and requiring chloride channels like ClC-7 for charge compensation. This compound's ability to inhibit this acidification and resorption highlights its potential relevance in conditions characterized by excessive bone resorption, such as osteoporosis. nih.gov

Detailed research findings show that this compound inhibits bone resorption with an IC50 value of 5 μmol/L in in vitro assays. nih.gov This finding confirms that this compound can be used as an inhibitor to study the effect of acidification on bone turnover. nih.gov A related chloride channel inhibitor, NS3696, which is a close analog of this compound, has been tested in the aged rat OVX model. nih.govcnr.it Studies with NS3696 in this model showed a decrease in bone resorption, evaluated by markers like CTX, without a corresponding decrease in bone formation, assessed by osteocalcin (B1147995) and dynamic histomorphometry indices. nih.govresearchgate.net While direct in vivo data for this compound in OVX rats were not found in the provided snippets, the in vitro evidence of its effect on osteoclast activity and the in vivo findings with its analog NS3696 support the relevance of this compound as a tool compound in the context of OVX-induced osteoporosis research.

Research Findings on this compound in Osteoclast Function:

Effect on OsteoclastsFindingIC50 Value (if applicable)Source
Inhibition of acidificationDose-dependent inhibitionNot specified nih.gov
Inhibition of bone resorptionDose-dependent inhibition5 μmol/L nih.gov
Inhibition of ClC-7 in electrophysiologyInhibition observedMicromolar concentrations nih.govresearchgate.netplos.orgmdc-berlin.de

Note: The table above presents data points found in the text. True interactivity is beyond the capabilities of this format.

Genetic Models of ClC-7 Dysfunction (e.g., Autosomal Dominant Osteopetrosis Type II models)

Genetic models of ClC-7 dysfunction are critical for understanding the physiological roles of this chloride channel and investigating potential therapeutic interventions for related diseases, particularly osteopetrosis. ClC-7 is a chloride/proton antiporter predominantly located in the late endosomes, lysosomes, and the ruffled membrane of osteoclasts, where it plays an essential role in bone resorption by facilitating the acidification of the resorption lacuna. researchgate.netplos.orgmdc-berlin.dewikipedia.orgelifesciences.org

Mutations in the CLCN7 gene, which encodes ClC-7, are known to cause various forms of osteopetrosis, including Autosomal Dominant Osteopetrosis Type II (ADO II). nih.govresearchgate.netplos.orgmdc-berlin.dewikipedia.orgresearchgate.netnih.govuniprot.org ADO II is frequently linked to heterozygous missense mutations in CLCN7, with the G215R mutation being a common cause in humans. nih.govplos.orgmdc-berlin.deresearchgate.net

Experimental models have been developed to study the effects of these mutations and the function of ClC-7. A model system using Chinese Hamster Ovary (CHO) cells expressing rat ClC-7, including the G213R variant (analogous to human G215R), has been utilized. nih.govplos.orgmdc-berlin.demdpi.com Studies using solid-supported membrane-based electrophysiology in this model confirmed that rat ClC-7 functions as a Cl-/H+ antiporter. nih.govplos.orgmdc-berlin.de Importantly, this compound was tested in this electrophysiological assay and was shown to inhibit ClC-7 at micromolar concentrations. nih.govresearchgate.netplos.orgmdc-berlin.de This finding supports this compound's role as a ClC-7 inhibitor and highlights the utility of this cellular model for screening compounds targeting ClC-7. nih.govplos.orgmdc-berlin.de

Further research using the CHO cell model with the G213R rat ClC-7 variant revealed that while the mutant transporter was functional, it exhibited a localization defect, failing to target correctly to the lysosomal membrane. nih.govplos.orgmdc-berlin.demdpi.com This mislocalization, rather than a complete loss of function, is suggested to be the primary mechanism underlying ADO II caused by this mutation. nih.govplos.orgmdc-berlin.demdpi.com

In addition to cellular models, mouse models carrying the homologous p. G213R mutation in the Clcn7 gene have been generated to serve as ADO II models. researchgate.net These heterozygous mouse models exhibit increased bone mass and an elevated number of osteoclasts that are poorly resorbing. researchgate.net These genetic models provide valuable in vivo systems to study the pathophysiology of ADO II and evaluate the effects of potential therapeutic compounds, including chloride channel inhibitors like this compound, although specific data for this compound in these mouse models were not detailed in the provided information.

Research Findings on this compound in ClC-7 Models:

Model SystemClC-7 Variant StudiedKey FindingThis compound EffectSource
CHO cells with rat ClC-7Wild-typeFunctions as Cl-/H+ antiporterInhibits ClC-7 at micromolar concentrations nih.govplos.orgmdc-berlin.de
CHO cells with rat ClC-7G213R (ADO II analog)Functional but exhibits lysosomal mislocalizationInhibits ClC-7 at micromolar concentrations nih.govplos.orgmdc-berlin.demdpi.com
Mouse model (Clcn7 p. G213R heterozygous)G213RIncreased bone mass, increased numbers of poorly resorbing osteoclastsNot specified in provided snippets researchgate.net

Note: The table above presents data points found in the text. True interactivity is beyond the capabilities of this format.

Theoretical Advancements and Research Paradigms Informed by Ns5818 Studies

Elucidating the Pathophysiology of Autosomal Dominant Osteopetrosis Type II (ADOII)

ADOII is a genetic disorder characterized by increased bone mass due to defective osteoclast function. Research involving NS5818 has been instrumental in understanding the underlying mechanisms of this disease.

Understanding ClC-7 Mutation (e.g., G215R) Effects on Protein Function Versus Cellular Trafficking

The ClC-7 chloride channel is essential for the acidification of the osteoclastic resorption lacuna, a process critical for bone resorption. Mutations in the CLCN7 gene, which encodes ClC-7, are responsible for ADOII. The G215R mutation is a frequent cause of ADOII. plos.orgresearchgate.net Studies using model systems, such as rat ClC-7 with the analogous G213R mutation in Chinese hamster ovary (CHO) cells, have shown that this mutation does not abolish the function of the ClC-7 transporter but rather causes a severe trafficking defect, preventing its correct targeting to the lysosomal membrane. plos.orgmedkoo.comguidetopharmacology.orgidrblab.netresearchgate.netnih.gov This mislocalization, rather than a complete loss of function, is suggested to be the primary cause of ADOII associated with the G215R mutation. plos.orgresearchgate.netnih.gov

Phenotypic Characterization of ADOII Osteoclasts in Research Settings

Osteoclasts from ADOII patients exhibit severely impaired bone resorption despite often appearing in increased numbers and being larger in vivo. researchgate.netnih.gov In vitro studies have characterized the phenotype of ADOII osteoclasts, showing defective acidification of the resorption lacuna and consequently reduced resorption of mineralized bone. researchgate.netnih.gov While osteoclastogenesis (the process of osteoclast formation) may appear normal in vitro, the functional capacity for resorption is significantly compromised. researchgate.netnih.gov

The use of this compound in research settings has helped to mimic aspects of the ADOII phenotype in normal osteoclasts. By inhibiting chloride channels, including ClC-7, this compound dose-dependently inhibits acidification of the osteoclastic resorption compartment and bone resorption. nih.govresearchgate.netnih.govresearchgate.net This inhibition of acidification by this compound has been shown to augment osteoclast survival, leading to an increased number of non-resorbing osteoclasts, a characteristic observed in ADOII patients. nih.govresearchgate.netnih.govresearchgate.net These findings, facilitated by this compound, support the understanding that impaired acidification is a central defect in ADOII osteoclasts.

Here is a table summarizing the effects of this compound on osteoclast function in research settings:

Treatment/ConditionEffect on Osteoclastic AcidificationEffect on Bone ResorptionEffect on Osteoclast Survival
This compoundInhibited (dose-dependent) nih.govresearchgate.netInhibited (dose-dependent) nih.govresearchgate.netAugmented nih.govresearchgate.net
Bafilomycin (Proton Pump Inhibitor)Inhibited nih.govresearchgate.netInhibited nih.govresearchgate.netAugmented nih.govresearchgate.net
ADOII OsteoclastsSeverely Impaired researchgate.netnih.govSeverely Impaired researchgate.netnih.govIncreased (in vivo) researchgate.netnih.gov

Re-evaluating the Coupling Mechanisms in Bone Remodeling

Bone remodeling is a tightly coupled process involving the balanced activities of bone-resorbing osteoclasts and bone-forming osteoblasts. Uncoupling of this process can lead to bone diseases like osteopetrosis or osteoporosis. nih.govscispace.com

Studies using this compound and other inhibitors of osteoclastic acidification have provided insights that challenge the traditional understanding of bone remodeling coupling. Inhibition of bone resorption through impaired acidification, as demonstrated with this compound, has been shown to inhibit bone resorption without inhibiting bone formation. nih.govresearchgate.netnih.gov This suggests that attenuated acidification leads to an uncoupling phenomenon where decreased bone resorption occurs alongside unaffected bone formation. nih.govresearchgate.netnih.gov This observation, supported by this compound research, provides a molecular rationale for the uncoupling seen in certain conditions and highlights the critical role of acidification in maintaining the balance of bone remodeling. nih.govresearchgate.netnih.gov

Development of Novel Research Tools and Screening Assays

The need for efficient methods to identify compounds that modulate ClC-7 activity has driven the development of novel research tools and screening assays. This compound has played a role in the validation of these platforms.

Validation of High-Throughput Screening Platforms for ClC-7 Inhibitors

Given the involvement of ClC-7 in bone pathology, it is considered an interesting target for drug discovery. nih.gov However, the intracellular localization of ClC-7 has made its electrophysiological characterization challenging using standard methods. nih.gov Solid-supported membrane (SSM)-based electrophysiology has emerged as a robust assay for rapid screening of potential ClC-7 inhibitors. plos.orgresearchgate.netnih.gov

This compound has been used to validate these SSM-based electrophysiological assays. plos.orgresearchgate.netnih.gov It has been shown to inhibit ClC-7 currents in this system at micromolar concentrations, confirming the suitability of the assay for identifying ClC-7 modulators. plos.orgresearchgate.netnih.gov This validation step using compounds like this compound is crucial for establishing the reliability of high-throughput screening platforms aimed at discovering novel ClC-7 inhibitors.

Contributions to Drug Discovery Research Strategies for Bone-Related Diseases

The insights gained from studying this compound and its effects on ClC-7 and osteoclast function have contributed to drug discovery strategies for bone-related diseases, particularly osteoporosis. plos.orgresearchgate.netnih.gov The observation that inhibiting osteoclastic acidification can decrease bone resorption without necessarily impacting bone formation suggests that targeting ClC-7 could be a promising therapeutic approach for conditions characterized by excessive bone resorption, such as osteoporosis. nih.govresearchgate.netnih.govresearchgate.net

The use of this compound in validating screening assays directly supports the development of high-throughput methods needed to identify potential drug candidates that target ClC-7. plos.orgresearchgate.netnih.gov This research paradigm, informed by studies with this compound, focuses on modulating osteoclast activity through specific ion channels to restore the balance in bone remodeling.

Future Directions and Unanswered Questions in Ns5818 Research

Identification of Additional Molecular Targets or Uncharacterized Off-Target Effects

While NS5818 is recognized as an inhibitor of chloride channels, particularly ClC-7, the possibility of it interacting with other molecular targets or having uncharacterized off-target effects remains an open question. researchgate.netresearchgate.netresearchgate.netresearchgate.net Comprehensive screening against a wider panel of ion channels, transporters, and other potential protein targets is necessary to provide a complete profile of this compound's interactions. Identifying additional targets could reveal unforeseen therapeutic opportunities or potential side effects that need to be considered. Advanced high-throughput screening techniques could be employed to rapidly assess this compound's activity across a diverse range of biological targets. The development of novel, faster screening techniques for compounds acting on ion channels is an emerging paradigm in ion channel screening and physiology. ucl.ac.uknih.govnih.govunife.it

Exploration of this compound's Effects in Diverse Physiological Contexts Beyond Bone Metabolism

The primary focus of this compound research has been its impact on bone metabolism due to its effect on osteoclasts. researchgate.netresearchgate.netresearchgate.net However, given that ion channels are involved in a multitude of physiological processes, exploring the effects of this compound in diverse contexts beyond bone is a crucial future direction. Chloride channels, including ClC-7, are broadly expressed in various mammalian tissues and are involved in processes beyond bone resorption, such as lysosomal function and potentially in the nervous system. researchgate.netresearchgate.netresearchgate.netresearchgate.netgenecards.org Investigating this compound's effects on other organ systems and cellular processes where relevant ion channels are expressed could uncover new therapeutic potentials or provide a more complete understanding of its biological role. For example, exploring its effects on lysosomal storage disorders, given the involvement of ClC-7 in lysosomal function, could be a relevant area of study. researchgate.netresearchgate.netresearchgate.netgenecards.org

Development of Advanced Research Methodologies for Ion Channel Pharmacology

Studying intracellular ion channels like ClC-7 presents technical challenges due to their localization within small organelles such as lysosomes. mdpi.comresearchgate.net The development and application of advanced research methodologies are essential to overcome these limitations and gain a more detailed understanding of this compound's interaction with its targets. Techniques such as solid-supported membrane-based electrophysiology have been used to characterize intracellular transporters and could be further refined for studying this compound's effects on ClC-7 and other intracellular ion channels. mdpi.comresearchgate.net Patch-clamp electrophysiology on enlarged lysosomes or nuclear membrane electrophysiology using heterologous expression systems also represent promising avenues for detailed functional characterization. mdpi.comresearchgate.net

Table 1: Methodologies for Studying Lysosomal Ion Channels

MethodologyDescriptionAdvantagesDisadvantages
Solid-Supported Membrane-Based ElectrophysiologyMeasures electrogenic protein activity on a solid support.Applicable to intracellular transporters; robust for screening. mdpi.comresearchgate.netDifferent lipid environment may affect activity; modification of protein needed. mdpi.comresearchgate.net
Patch-Clamp on Enlarged LysosomesElectrophysiological recording on enlarged lysosomal membranes.Allows for direct functional characterization.Technical difficulty due to small size of lysosomes; requires lysosome enlargement. mdpi.comresearchgate.net
Nuclear Membrane ElectrophysiologyHeterologous expression of channels in the nuclear membrane for study.Easier access to both sides of the membrane; rigorous control of conditions. mdpi.comresearchgate.netRequires successful targeting and expression in the nuclear membrane.
Planar Bilayer ElectrophysiologyIncorporation of purified proteins or membrane vesicles into artificial membranes.Allows for controlled lipid environment and detailed single-channel analysis.Requires protein purification or vesicle preparation; may not fully mimic native environment. mdpi.comresearchgate.net

Systems Biology Approaches to Map this compound-Induced Cellular Perturbations

A systems biology approach can provide a holistic view of how this compound perturbs cellular pathways and networks beyond its direct interaction with ion channels. nih.gov This involves integrating data from various high-throughput techniques, such as transcriptomics, proteomics, and metabolomics, to understand the downstream effects of this compound treatment. Mapping the complete cellular response to this compound can reveal interconnected pathways affected by its activity, identify compensatory mechanisms, and potentially uncover novel therapeutic targets or biomarkers. Such an approach can help to understand the broader biological context of this compound's actions.

Integration with Emerging Genetic and Imaging Technologies (e.g., CRISPR-based models, intravital microscopy of pH)

Emerging genetic and imaging technologies offer powerful tools to investigate this compound's effects with greater precision and in a more physiological context. CRISPR-based gene editing can be used to create cellular or animal models with specific modifications to ion channels targeted by this compound, allowing for the study of its effects in genetically defined systems. genecards.orgresearchgate.netnih.gov This can help to confirm target specificity and understand the consequences of modulating these channels in a living organism. Intravital microscopy, particularly techniques capable of monitoring intracellular pH in real-time, could be invaluable for visualizing the direct impact of this compound on the acidic compartments regulated by channels like ClC-7 in living cells and tissues. acs.org Combining these technologies can provide dynamic and spatially resolved information about this compound's mechanisms of action and its effects on cellular function.

Q & A

Basic Research Question

  • Concentration Range : 1–100 µM, with IC50 values ranging from 8.5 µM (ClC-7) to higher concentrations for off-target effects .
  • Cell-Specific Optimization : Perform pilot dose-response assays in primary osteoclasts vs. immortalized cell lines (e.g., RAW264.7). Adjust concentrations based on viability assays (e.g., MTT) to exclude cytotoxicity .

How can contradictory data on this compound's effects in different osteoclast models be resolved?

Advanced Research Question
Resolution Strategies :

  • Source Analysis : Compare experimental conditions (e.g., cell differentiation protocols, bone substrate types) .
  • Meta-Analysis : Pool data from multiple studies using random-effects models to identify confounding variables .
  • Mechanistic Follow-Up : Test this compound in ClC-7 mutants (e.g., G215R) to isolate channel-specific effects .

What statistical approaches are recommended for analyzing this compound's dose-dependent inhibition?

Q. Methodological Guidance

  • Nonlinear Regression : Fit dose-response data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate IC50 and Hill coefficients .
  • Outlier Handling : Use Grubbs' test to exclude anomalies. Report R² values and residual plots to assess model fit .

How should researchers address potential off-target effects of this compound in chloride transport studies?

Advanced Research Question

  • Countermeasures :
    • Pharmacological Profiling : Test this compound against related channels (e.g., ClC-2, CFTR) using heterologous expression systems .
    • Genetic Validation : Combine siRNA knockdown of ClC-7 with this compound treatment to confirm on-target effects .

What are the best practices for ensuring reproducibility in this compound experiments?

Basic Research Question

  • Detailed Protocols : Document buffer compositions (e.g., chloride concentration), incubation times, and batch numbers of this compound .
  • Data Sharing : Deposit raw electrophysiology traces and microscopy images in repositories like Figshare or Zenodo .

How can this compound be utilized to study chloride-proton coupling efficiency in ClC-7 antiporters?

Advanced Research Question

  • Methodology :
    • Use pH-sensitive fluorophores (e.g., BCECF-AM) to measure intracellular pH changes during this compound treatment .
    • Pair with mathematical modeling to calculate coupling ratios (Cl⁻/H⁺) under varying inhibitor concentrations .

What ethical considerations apply to preclinical studies using this compound in animal models?

Q. Methodological Guidance

  • NIH Guidelines : Adhere to ARRIVE 2.0 guidelines for reporting animal studies, including sample size justification and humane endpoints .
  • Institutional Approval : Obtain IACUC approval for protocols involving this compound administration and tissue collection .

How should researchers structure a manuscript reporting this compound's novel applications?

Basic Research Question

  • Sections to Prioritize :
    • Methods : Detail this compound sourcing (e.g., CAS 918538-05-3), purity (>98%), and solvent preparation .
    • Results : Use subheadings to separate biochemical, cellular, and in vivo findings. Include tables comparing IC50 values across inhibitors .
    • Discussion : Contrast this compound’s efficacy with structurally related compounds (e.g., DIDS) and highlight therapeutic implications for osteopetrosis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.